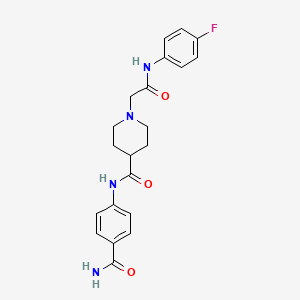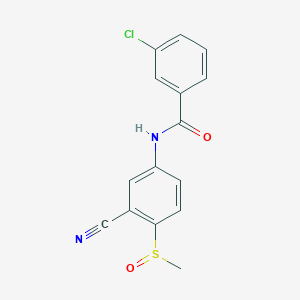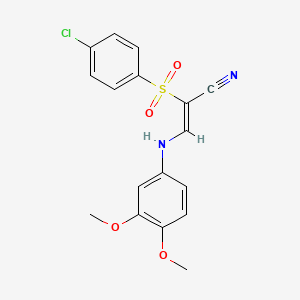
Acétate de tert-butyle 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other thiazole-based compounds.
Biology: Potential use in studying the biological activities of thiazole derivatives, which are known for their diverse biological activities.
Medicine: Thiazole derivatives have been explored for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: Could be used in the development of new materials or as a building block for more complex molecules.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are not well-studied due to the lack of research. Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
The cellular effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are currently unknown due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate in laboratory settings are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The dosage effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate in animal models are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
The metabolic pathways that Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is involved in are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate and any effects on its activity or function are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate typically involves condensation reactions and cyclization processes. One common method includes the reaction of a thiazole derivative with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester bond in tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate can be cleaved under acidic or basic conditions, yielding tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.
Deprotection: The tert-butyl group can be removed under acidic conditions, resulting in the corresponding deprotected molecule.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Major Products
Hydrolysis: Tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.
Deprotection: The corresponding deprotected molecule without the tert-butyl group.
Mécanisme D'action
. Further studies are needed to elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound of many biologically active molecules, including vitamin B1 (thiamine) and various drugs.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is unique due to its specific structure, which includes a tert-butyl ester group and a thiazole ring. This combination may confer distinct chemical properties and potential biological activities compared to other thiazole derivatives.
Propriétés
IUPAC Name |
tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKKBCXVNGZSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=O)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2490518.png)

![3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2490523.png)


![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2490530.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)


![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2490538.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
